molecular formula C12H13ClN2O4 B13706322 Ethyl 3-((5-chloro-6-methoxypyridin-3-YL)imino)-2-formylpropanoate

Ethyl 3-((5-chloro-6-methoxypyridin-3-YL)imino)-2-formylpropanoate

Cat. No.: B13706322
M. Wt: 284.69 g/mol
InChI Key: KGXCXVIPFYWYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(5-Chloro-6-methoxy-3-pyridyl)imino]-2-formylpropanoate is a chemical compound with a complex structure that includes a pyridyl group, a formyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(5-Chloro-6-methoxy-3-pyridyl)imino]-2-formylpropanoate typically involves multiple steps, starting with the preparation of the pyridyl intermediate. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the reaction of 5-chloro-6-methoxy-3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5-Chloro-6-methoxy-3-pyridyl)imino]-2-formylpropanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chlorine atom on the pyridyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the imino group results in an amine derivative.

Scientific Research Applications

Ethyl 3-[(5-Chloro-6-methoxy-3-pyridyl)imino]-2-formylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-Chloro-6-methoxy-3-pyridyl)imino]-2-formylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridyl derivatives with different substituents on the pyridyl ring or variations in the ester and formyl groups.

Uniqueness

Ethyl 3-[(5-Chloro-6-methoxy-3-pyridyl)imino]-2-formylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H13ClN2O4

Molecular Weight

284.69 g/mol

IUPAC Name

ethyl 2-[(5-chloro-6-methoxypyridin-3-yl)iminomethyl]-3-oxopropanoate

InChI

InChI=1S/C12H13ClN2O4/c1-3-19-12(17)8(7-16)5-14-9-4-10(13)11(18-2)15-6-9/h4-8H,3H2,1-2H3

InChI Key

KGXCXVIPFYWYRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=NC1=CC(=C(N=C1)OC)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.